ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps. One common approach is the cyclization of a precursor molecule containing the benzodioxole and nitro groups, followed by the introduction of the ethyl ester and triazatricyclo moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can be compared with similar compounds such as:
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N4O7S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
ethyl 5-(6-nitro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C19H18N4O7S/c1-2-28-19(25)22-4-3-9-14(7-22)31-18-15(9)17(24)20-16(21-18)10-5-12-13(30-8-29-12)6-11(10)23(26)27/h5-6,16,21H,2-4,7-8H2,1H3,(H,20,24) |
InChI Key |
XBKJSDHHZMFCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Origin of Product |
United States |
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